molecular formula C23H26N2O4 B13089579 Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate

Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate

Cat. No.: B13089579
M. Wt: 394.5 g/mol
InChI Key: DJMZHMJGRUCPIW-UHFFFAOYSA-N
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Description

Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazole ring substituted with phenyl groups and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate typically involves the reaction of 3,5-diphenyl-1H-pyrazole with diisopropyl oxalate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature to 60°C, until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkoxides, amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Ester derivatives, amides

Scientific Research Applications

Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Di-tert-butylphosphino)phenyl]-3,5-diphenyl-1H-pyrazole
  • 1-(2,2-dimethylpropanoyl)-3,5-diphenyl-1H-pyrazole

Comparison

Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate is unique due to its specific ester functionalities and the presence of diisopropyl groups. This structural uniqueness can influence its reactivity, solubility, and biological activity compared to similar compounds. For instance, the presence of diisopropyl groups may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

dipropan-2-yl 3,5-diphenyl-3H-pyrazole-1,2-dicarboxylate

InChI

InChI=1S/C23H26N2O4/c1-16(2)28-22(26)24-20(18-11-7-5-8-12-18)15-21(19-13-9-6-10-14-19)25(24)23(27)29-17(3)4/h5-17,20H,1-4H3

InChI Key

DJMZHMJGRUCPIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1C(C=C(N1C(=O)OC(C)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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